molecular formula C21H34N2O5 B6106131 1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid

1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid

Cat. No.: B6106131
M. Wt: 394.5 g/mol
InChI Key: LDZQGYHFDNFVOR-UHFFFAOYSA-N
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Description

1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a methylphenoxy group. The presence of oxalic acid as a counterion further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 4-methylpiperazine with 3-(2-tert-butyl-5-methylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Tert-butylphenoxy)propyl]-4-methylpiperazine
  • 1-[3-(2-Methylphenoxy)propyl]-4-methylpiperazine
  • 1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-ethylpiperazine

Uniqueness

Compared to these similar compounds, 1-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine stands out due to the specific positioning of the tert-butyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-16-7-8-17(19(2,3)4)18(15-16)22-14-6-9-21-12-10-20(5)11-13-21;3-1(4)2(5)6/h7-8,15H,6,9-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQGYHFDNFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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